N'-(4-Chlorophenyl)-N,N-dimethylthiourea
Overview
Description
N’-(4-Chlorophenyl)-N,N-dimethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Chlorophenyl)-N,N-dimethylthiourea typically involves the reaction of 4-chloroaniline with dimethylthiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Chloroaniline+Dimethylthiocarbamoyl chloride→N’-(4-Chlorophenyl)-N,N-dimethylthiourea+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N’-(4-Chlorophenyl)-N,N-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium thiolate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and tuberculosis.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-Chlorophenyl)-N,N-dimethylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N,N-Dimethylthiourea: Lacks the 4-chlorophenyl group, making it less specific in its interactions.
N’-(4-Methylphenyl)-N,N-dimethylthiourea: Similar structure but with a methyl group instead of a chlorine atom, leading to different reactivity and biological activity.
N’-(4-Bromophenyl)-N,N-dimethylthiourea: Contains a bromine atom, which can affect its reactivity and interactions compared to the chlorine atom.
Uniqueness: N’-(4-Chlorophenyl)-N,N-dimethylthiourea is unique due to the presence of the 4-chlorophenyl group, which enhances its specificity and potency in various applications. The chlorine atom can participate in additional interactions, such as halogen bonding, which can further influence its chemical and biological properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)-1,1-dimethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2S/c1-12(2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGDAHLBEXSAPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176637 | |
Record name | N'-(4-Chlorophenyl)-N,N-dimethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727574 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2212-17-1 | |
Record name | N'-(4-Chlorophenyl)-N,N-dimethylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC63176 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-(4-Chlorophenyl)-N,N-dimethylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40176637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLOROPHENYL)-1,1-DIMETHYL-2-THIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N'-(4-Chlorophenyl)-N,N-dimethylthiourea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2KQ6E6NHL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of determining the crystal structure of 3-(4-chlorophenyl)-1,1-dimethylthiourea?
A1: Determining the crystal structure of a compound provides valuable information about its three-dimensional arrangement of atoms. This information is crucial for understanding various physicochemical properties, including:
- Molecular Interactions: The crystal structure reveals how molecules of 3-(4-chlorophenyl)-1,1-dimethylthiourea interact with each other in the solid state. These interactions, often governed by hydrogen bonding and van der Waals forces, can influence properties like melting point and solubility. []
- Structure-Activity Relationships: For compounds with potential biological activity, knowing the crystal structure can aid in understanding how the molecule might interact with biological targets, like enzymes or receptors. []
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